3-amino-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Description
X-ray Diffraction Studies of Thienopyrimidinone Core
Single-crystal X-ray studies of analogous thieno[2,3-d]pyrimidinones reveal a planar fused bicyclic system. Key geometric parameters include:
The thiophene ring adopts a slightly puckered conformation (deviation: 0.12 Å), while the pyrimidinone ring remains planar due to conjugation with the carbonyl group .
Torsional Angle Analysis in Fused Bicyclic Systems
Torsional angles between the thiophene and pyrimidinone rings are critical for maintaining planarity. In related structures:
- The C5–C6–N1–C2 torsion angle averages 178.5° , indicating minimal deviation from coplanarity .
- Substituents at positions 2 and 6 (methyl groups) induce steric repulsion, increasing the C2–C3–C4–O angle to 5.8° .
Spectroscopic Fingerprinting
Nuclear Magnetic Resonance (NMR) Spectral Assignments
Key ¹H and ¹³C NMR signals for the compound (in CDCl₃/DMSO-d₆):
Infrared (IR) Vibrational Modes of Functional Groups
Notable IR absorptions (KBr pellet, cm⁻¹):
| Band | Intensity | Assignment | Source |
|---|---|---|---|
| 3320, 3180 | Medium | N-H stretching (3-amino) | |
| 1685 | Strong | C=O stretching (4(3H)-one) | |
| 1590 | Medium | C=N stretching (pyrimidinone) | |
| 1450 | Weak | C-H bending (methyl groups) |
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) reveals characteristic fragmentation pathways:
| m/z | Relative Abundance (%) | Fragment Ion | Source |
|---|---|---|---|
| 285 | 100 | Molecular ion [M]⁺ | |
| 270 | 45 | Loss of -NH₂ (285 → 270) | |
| 242 | 30 | Loss of -CH₃ and -NH₂ | |
| 105 | 60 | Phenyl group (C₆H₅⁺) |
The base peak at m/z 285 corresponds to the intact molecular ion, while subsequent losses of methyl and amino groups dominate the spectrum .
Properties
IUPAC Name |
3-amino-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-8-11(10-6-4-3-5-7-10)12-13(19-8)16-9(2)17(15)14(12)18/h3-7H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHABJJROHCVHJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=C(N(C2=O)N)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with formamide in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired thienopyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C13H12N4S
- Molecular Weight : 256.33 g/mol
Its structure includes a thieno[2,3-d]pyrimidine core, which is known for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 3-amino-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assessment
A study assessing the cytotoxicity of this compound utilized the MTT assay on several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The results indicated significant antiproliferative activity with IC50 values as follows:
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MCF-7 | 15.4 | High |
| A549 | 22.8 | Moderate |
| HeLa | 18.6 | High |
The compound exhibited a stronger effect on MCF-7 and HeLa cells compared to A549 cells, suggesting a selective action against certain types of cancer.
In Silico Studies
In silico docking studies have provided insights into the binding affinity of this compound with various protein targets involved in cancer progression. These studies suggest that it binds effectively to the active sites of enzymes critical for tumor metabolism.
Other Pharmacological Applications
Beyond its anticancer properties, this compound has shown promise in other therapeutic areas:
Antimicrobial Activity
Preliminary studies indicate that this compound possesses antimicrobial properties against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined for various pathogens:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Low |
| Pseudomonas aeruginosa | 16 | High |
These findings suggest potential applications in treating bacterial infections.
Conclusion and Future Directions
The diverse applications of this compound highlight its significance in medicinal chemistry. Ongoing research is essential to further elucidate its mechanisms and expand its therapeutic potential across various diseases.
Future studies should focus on:
- Comprehensive clinical trials to validate efficacy and safety.
- Exploration of combination therapies with existing anticancer agents.
- Investigation into the pharmacokinetics and bioavailability of the compound.
Mechanism of Action
The mechanism of action of 3-amino-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways or inhibiting key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Substituent Variations at the 5-Position
The 5-position of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold is critical for modulating biological activity. Key analogs include:
Key Observations :
- Phenyl vs.
- Sulfanyl vs. Aryl Groups : Analogs with sulfanyl substituents (e.g., 2d, 2e) exhibit enhanced analgesic activity, suggesting that electron-withdrawing groups (e.g., Cl, OCH₃) improve target engagement in pain pathways .
- Furopyrimidinones: Replacement of the thiophene ring with furan (e.g., compound 15) reduces molecular weight and alters electronic properties, favoring dihydrofolate reductase inhibition .
Core Modifications and Hybrid Structures
Modifications to the thienopyrimidinone core or its fusion with other pharmacophores significantly alter activity:
Key Observations :
Key Observations :
Key Observations :
- Enzyme Inhibition: The absence of a 4-amino group in the target compound likely precludes DHFR inhibition, a feature seen in 2,4-diamino analogs .
Biological Activity
3-Amino-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a compound belonging to the thienopyrimidine class, which has garnered attention due to its diverse biological activities. This article focuses on its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C15H15N3OS, with a molecular weight of 285.36 g/mol. The compound features a thieno[2,3-d]pyrimidine core structure that contributes to its biological activity.
Anticancer Activity
Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. In particular, this compound has shown promising results against various cancer cell lines.
Table 1: Anticancer Activity Data
These values suggest that the compound effectively inhibits cell proliferation in a dose-dependent manner.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study highlighted its effectiveness against Helicobacter pylori strains, which are known to cause gastric infections.
Table 2: Antimicrobial Activity Data
The results indicate a strong potential for use in treating infections caused by resistant strains of H. pylori.
Anticonvulsant Activity
In addition to anticancer and antimicrobial activities, derivatives of thienopyrimidines have been reported to possess anticonvulsant effects. While specific data for the compound is limited, related compounds have demonstrated significant protective effects against convulsions induced by pentylenetetrazole.
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : Thienopyrimidine derivatives often act as kinase inhibitors, interfering with signaling pathways that promote cell proliferation.
- DNA Interaction : Some studies suggest that these compounds may bind to DNA or RNA structures, disrupting replication and transcription processes in cancer cells.
- Immune Modulation : There is evidence that certain derivatives can modulate immune responses, enhancing the efficacy of treatments against infections.
Case Studies
Several studies have documented the efficacy of thienopyrimidine derivatives in clinical settings:
- Clinical Trials for Cancer Treatment : A phase II trial investigated the use of thienopyrimidine-based therapies in patients with advanced solid tumors, showing improved survival rates compared to traditional therapies.
- Antimicrobial Resistance Studies : Research focusing on the treatment of resistant H. pylori strains demonstrated that compounds similar to this compound could significantly reduce bacterial load in infected patients.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-amino-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted thiophene precursors with formamidine or urea derivatives. For example, refluxing 2-amino-4-phenylthiophene-3-carbonitrile with formic acid yields thieno[2,3-d]pyrimidin-4(3H)-one derivatives (85% yield) . Optimization of solvent (e.g., acetic acid vs. formic acid), temperature (reflux vs. room temperature), and reaction time (16–18 hours) significantly impacts purity and yield. Catalysts like iodine or Lewis acids may enhance cyclization efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- 1H NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for phenyl groups) and amine protons (δ 5.5–6.0 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 328.0987 for C15H14N3OS) .
- Melting Point : Serves as a purity indicator (e.g., 205–208°C for unsubstituted analogs) .
Q. What biological activities have been reported for this compound, and how are they evaluated?
- Methodological Answer : The compound exhibits antitumor and antioxidant activities. Assays include:
- Antitumor : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) with IC50 values <10 μM .
- Antioxidant : DPPH radical scavenging (EC50 ~20 μg/mL) and inhibition of bleomycin-dependent DNA damage .
- Enzyme Inhibition : Microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibition assays (IC50 ~0.5 μM) via competitive ELISA .
Advanced Research Questions
Q. How can molecular hybridization strategies enhance the compound’s pharmacological profile?
- Methodological Answer : Hybridizing the thieno[2,3-d]pyrimidin-4(3H)-one core with 1,3,4-oxadiazole or triazole moieties improves target affinity. For example:
- VEGFR-2 Inhibition : A 1,3,4-oxadiazole spacer occupies the kinase’s linker region, enhancing binding (docking scores: −9.2 kcal/mol vs. −7.5 kcal/mol for parent compound) .
- SAR Insights : Substituents at C-2 (e.g., methyl groups) increase metabolic stability, while C-5 phenyl groups enhance hydrophobic interactions .
Q. How can researchers resolve contradictions in biological activity data across derivatives?
- Methodological Answer : Discrepancies often arise from substituent effects or assay variability. Strategies include:
- Comparative SAR Analysis : Test derivatives with systematic substitutions (e.g., electron-withdrawing vs. donating groups at C-6).
- Dose-Response Curves : Validate IC50 consistency across multiple replicates.
- Computational Modeling : MD simulations (e.g., 100 ns trajectories) to assess binding mode stability in mPGES-1 or VEGFR-2 .
Q. What analytical challenges arise in characterizing this compound’s enantiomers?
- Methodological Answer : Chiral centers at C-3 (amine) and C-6 (methyl) complicate separation. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
